molecular formula C14H19NO2 B3168174 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid CAS No. 926264-55-3

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

Cat. No.: B3168174
CAS No.: 926264-55-3
M. Wt: 233.31 g/mol
InChI Key: DOQZFLXNYNDVGT-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is an organic compound with the molecular formula C13H17NO2 It is characterized by a benzoic acid moiety substituted with a 4-[(4-methylpiperidin-1-yl)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperidine in the presence of an acid binding agent and a solvent. The reaction mixture is then subjected to nanofiltration to remove excess reagents and by-products. Hydrogen chloride gas is introduced to the mixture, followed by centrifugal filtration to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with a focus on cost-effectiveness and environmental sustainability. The use of nanofiltration and centrifugal filtration ensures minimal waste and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid
  • 4-[(4-Methylpiperidin-1-yl)aniline]
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde

Comparison: 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is unique due to its specific substitution pattern and the presence of both a benzoic acid and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQZFLXNYNDVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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